molecular formula C19H22N6O4S B2827781 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-28-2

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2827781
CAS No.: 898350-28-2
M. Wt: 430.48
InChI Key: CZBXMYKEISEAOU-UHFFFAOYSA-N
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Description

The compound 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring:

  • A thiazolo[3,2-b][1,2,4]triazole core with 2-ethyl and 6-hydroxy substituents.
  • A 4-nitrophenyl group attached to the thiazolo-triazole moiety.
  • A piperazine ring linked to an ethanone group.

While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds exhibit antiproliferative activity (e.g., ) .

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-3-15-20-19-24(21-15)18(27)17(30-19)16(13-4-6-14(7-5-13)25(28)29)23-10-8-22(9-11-23)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXMYKEISEAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: This involves the cyclization of an appropriate hydrazine derivative with a nitrile or carboxylic acid derivative.

    Coupling Reactions: The thiazole and triazole rings are then coupled with a piperazine derivative through a series of nucleophilic substitution reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cell surface receptors, it can modulate signal transduction pathways.

    Interfere with DNA/RNA: By binding to nucleic acids, it can interfere with replication and transcription processes.

Comparison with Similar Compounds

Structural Features and Substitutions

Key analogs and their differences are summarized below:

Compound Name Core Heterocycle Aryl Substituent Piperazine-Linked Group Key Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Nitrophenyl Ethanone -
4-[(2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazin-1-ylmethanone Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl Furylmethanone
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28) Tetrazole Varied aryl Ethanone
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Thiadiazole-triazole hybrid 4-Nitrophenyl Ethoxycarbonyl

Key Observations:

  • Core Heterocycle: The thiazolo-triazole in the target compound is distinct from tetrazoles () or thiadiazole-triazole hybrids (). This core may influence electron density and binding interactions.
  • Aryl Substituents: The 4-nitrophenyl group in the target compound contrasts with 3-fluorophenyl () or unsubstituted phenyls ().
  • Piperazine-Linked Groups: The ethanone group is simpler compared to furylmethanone () or ethoxycarbonyl (), which may alter pharmacokinetic properties.

Pharmacological and Physicochemical Properties

While direct data for the target compound are lacking, inferences can be drawn from analogs:

  • Solubility and Reactivity: The hydroxyl group in the thiazolo-triazole core (target compound and ) may enhance hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs. The 4-nitrophenyl group’s electron-withdrawing nature could reduce metabolic degradation but increase lipophilicity versus 3-fluorophenyl () .

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is categorized as a thiazole derivative with a complex structure that includes a piperazine moiety and a nitrophenyl group. Its molecular formula is C21H25N5O5SC_{21}H_{25}N_5O_5S with a molecular weight of 459.52 g/mol.

PropertyValue
Molecular FormulaC21H25N5O5S
Molecular Weight459.52 g/mol
IUPAC NameEthyl 1-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl]piperidine-4-carboxylate
CAS Number898344-84-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of thiazole and triazole compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. The compound's structure suggests potential efficacy against pathogenic bacteria and fungi .
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways such as NF-kB, which is crucial in the regulation of immune responses .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit metabolic enzymes like acetylcholinesterase (AChE), which may contribute to their therapeutic effects in neurological disorders .
  • Modulation of Stress Pathways : The compound appears to affect endoplasmic reticulum (ER) stress pathways, which are involved in protein folding and quality control within cells .
  • Interaction with Cancer Cell Signaling : The structural attributes may allow it to interfere with signaling pathways critical for tumor growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study published in Pharmaceutical Research highlighted the anticancer potential of triazole derivatives, reporting significant cytotoxicity against breast cancer cells .
  • Another investigation focused on the antimicrobial efficacy of thiazole compounds, demonstrating their effectiveness against various bacterial strains compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis is typically employed, involving:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization reactions using hydrazine derivatives and thiourea analogs under reflux in ethanol or methanol .
  • Step 2 : Coupling the thiazolo-triazole moiety with a 4-nitrophenyl group via nucleophilic substitution or Friedel-Crafts alkylation, often requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Piperazine ring functionalization using carbodiimide coupling agents or Schlenk techniques .
    • Optimization : Key parameters include:
  • Temperature control (60–100°C for cyclization steps) .
  • Solvent selection (DMF for polar intermediates, ethanol for crystallization) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions and piperazine connectivity .
  • Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH, ~3200 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability :

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming hydrolyzed byproducts .
  • Thermal Stability : Stable at 25°C for >6 months; decomposition observed at >150°C .
  • Light Sensitivity : Store in amber vials to prevent nitro group photodegradation .

Advanced Research Questions

Q. How do computational methods elucidate the compound’s reactivity and binding mechanisms?

  • Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., kinases) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate electron density distribution to identify nucleophilic/electrophilic sites (e.g., nitro group electrophilicity) .
  • Docking Studies : AutoDock Vina for simulating binding to enzymes like 14-α-demethylase (PDB ID: 3LD6) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Analog Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate showed 10x higher antimicrobial activity than the nitro-substituted variant due to enhanced membrane permeability .
  • Methodological Adjustments :

  • Structure-Activity Relationship (SAR) : Systematic substitution of the 4-nitrophenyl group with electron-withdrawing/donating groups .
  • Bioassay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and enzyme concentrations (e.g., 0.1 μM for kinase assays) to minimize variability .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Prodrug Design : Esterification of the hydroxyl group to enhance bioavailability .
  • Nanocarrier Encapsulation : Liposomal formulations to improve solubility (logP ~3.2) and reduce renal clearance .
  • Metabolic Profiling : LC-MS/MS to identify Phase I/II metabolites in liver microsomes .

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